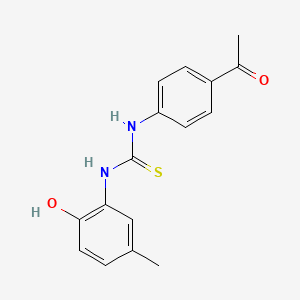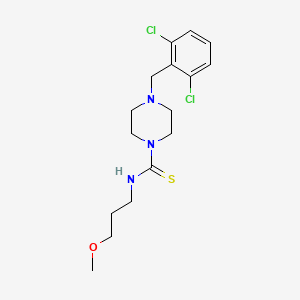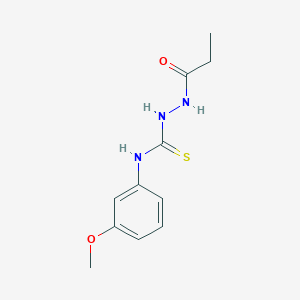
N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a compound that belongs to the class of thiourea derivatives. It is a white crystalline solid that has been extensively studied for its biological and pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various cellular targets. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been suggested that this compound may activate certain signaling pathways that are involved in apoptosis and cell death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea in lab experiments is that it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea. One direction is to further investigate the mechanism of action of this compound. This could involve identifying the cellular targets that are affected by this compound and characterizing the signaling pathways that are involved. Another direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. This could involve conducting preclinical studies to evaluate the efficacy and safety of this compound in animal models. Finally, future research could also focus on developing novel derivatives of N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea with improved biological activities and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea has been extensively studied for its biological and pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(2-hydroxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-3-8-15(20)14(9-10)18-16(21)17-13-6-4-12(5-7-13)11(2)19/h3-9,20H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMEMRFPTTXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4642426.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642435.png)

![(1-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4642456.png)
![2-(allylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4642465.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4642476.png)
![3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4642488.png)
![3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4642496.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4642520.png)
![1-(4-bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4642528.png)
![N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4642536.png)
![(3-aminopropyl)[2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B4642542.png)